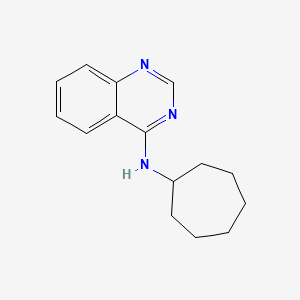

N-cycloheptylquinazolin-4-amine

Description

N-Cycloheptylquinazolin-4-amine is a quinazoline derivative characterized by a cycloheptyl substituent at the 4-amino position of the quinazoline core. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of two fused six-membered rings (benzene and pyrimidine). The substitution patterns on the quinazoline scaffold significantly influence physicochemical properties, target selectivity, and biological activity.

Properties

IUPAC Name |

N-cycloheptylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-2-4-8-12(7-3-1)18-15-13-9-5-6-10-14(13)16-11-17-15/h5-6,9-12H,1-4,7-8H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQTTYBSOMTHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptylquinazolin-4-amine typically involves the reaction of 2-aminobenzamide with cycloheptylamine under specific conditions. One common method is the cyclization of 2-aminobenzamide with cycloheptylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.

Industrial Production Methods

Industrial production of N-cycloheptylquinazolin-4-amine may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

N-cycloheptylquinazolin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cycloheptylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . Additionally, the compound may interact with other molecular targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Research Findings and Trends

Steric vs. Electronic Balance : Cycloalkyl substituents (e.g., cycloheptyl) improve metabolic stability but require optimization to avoid steric clashes in target binding pockets .

Heterocyclic Substituents : Thiophene or pyridine rings enhance solubility and enable hydrogen bonding, critical for kinase inhibition .

Synthetic Advancements : Microwave-assisted reactions and palladium catalysis streamline the synthesis of complex quinazoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.